Cas no 896341-16-5 (4-methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide)
4-methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide
- 4-methylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Benzamide, 4-(methylsulfonyl)-N-[4-(4-phenoxyphenyl)-2-thiazolyl]-
- 896341-16-5
- 4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- AKOS024660255
- 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide
- F2558-0075
-
- Inchi: 1S/C23H18N2O4S2/c1-31(27,28)20-13-9-17(10-14-20)22(26)25-23-24-21(15-30-23)16-7-11-19(12-8-16)29-18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25,26)
- InChI Key: ZPAQOZGXPXBORC-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(OC3=CC=CC=C3)C=C2)=CS1)(=O)C1=CC=C(S(C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 450.07079941g/mol
- Monoisotopic Mass: 450.07079941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 122Ų
Experimental Properties
- Density: 1.370±0.06 g/cm3(Predicted)
- pka: 6.38±0.50(Predicted)
4-methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2558-0075-2μmol |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-5μmol |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-10μmol |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-20μmol |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-1mg |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-2mg |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-3mg |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-4mg |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-5mg |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0075-10mg |
4-methanesulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
896341-16-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide
4-Methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide
The compound 4-Methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide (CAS No: 896341-16-5) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a methanesulfonyl group, a phenoxyphenyl moiety, and a thiazole ring, all of which contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of methanesulfonyl groups in enhancing the bioavailability and stability of pharmaceutical compounds. The presence of this group in 4-Methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide suggests that it may exhibit improved pharmacokinetic properties, making it a promising candidate for drug development. Additionally, the phenoxyphenyl moiety is known to impart lipophilic characteristics, which can enhance the compound's ability to cross cellular membranes and interact with target proteins.
The thiazole ring in this compound is another key structural feature that contributes to its biological activity. Thiazole derivatives have been extensively studied for their potential as anti-inflammatory, antitumor, and antimicrobial agents. In the case of 4-Methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide, the thiazole ring is further substituted with a benzamide group, which may enhance its ability to inhibit specific enzyme targets or modulate cellular signaling pathways.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a therapeutic agent. For instance, studies have demonstrated that 4-Methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide exhibits potent inhibitory activity against certain kinases involved in cancer progression. This finding underscores its potential as a lead compound for the development of novel anticancer therapies.
In terms of synthesis, the preparation of 4-Methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide involves a multi-step process that combines advanced organic chemistry techniques. The synthesis begins with the preparation of intermediate compounds, such as the corresponding benzamide and thiazole derivatives, which are then coupled under specific reaction conditions to form the final product. The optimization of these reaction conditions has been a focus of recent studies, with researchers aiming to improve yields and reduce production costs.
The biological evaluation of this compound has also been a topic of recent interest. Preclinical studies have demonstrated that 4-Methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide exhibits selective activity against various cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, studies have shown that this compound may also possess anti-inflammatory properties, making it a versatile candidate for multiple therapeutic applications.
From an analytical standpoint, the characterization of this compound has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have confirmed the molecular structure and purity of the compound, providing essential data for further research and development.
In conclusion, 4-Methanesulfonyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide (CAS No: 896341-16-5) is a highly promising compound with significant potential in the field of medicinal chemistry. Its unique structure and biological activity make it an attractive candidate for drug development, particularly in the areas of oncology and inflammation management. As research continues to advance, this compound may pave the way for innovative therapeutic solutions in the near future.
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